molecular formula C13H21Cl2N3S B040530 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine CAS No. 115689-19-5

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine

Cat. No. B040530
M. Wt: 322.3 g/mol
InChI Key: BGFOAQLXHIRNQH-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine, also known as PHTQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PHTQ is a heterocyclic compound that contains a thiazole ring and a quinoline ring.

Mechanism Of Action

The exact mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is not fully understood. However, it has been proposed that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine exerts its biological activity by binding to specific targets such as enzymes, receptors, and DNA. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage.

Biochemical And Physiological Effects

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine inhibits the growth of cancer cells and induces apoptosis (programmed cell death). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to inhibit the activity of COX-2, which is involved in inflammation. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage, which can lead to cell death.

Advantages And Limitations For Lab Experiments

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been used as a lead compound to design and synthesize more potent and selective compounds. However, there are also some limitations to using 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine in lab experiments. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has low solubility in water, which can limit its use in aqueous systems. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. One direction is to further investigate the mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine and its binding targets. Another direction is to design and synthesize more potent and selective compounds based on the structure of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be used as a tool compound to study the role of specific targets such as COX-2 and HDAC in various biological processes. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can also be used to prepare thin films and coatings for various applications in material science. Overall, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has great potential for further research and development in various fields.

Synthesis Methods

The synthesis of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine involves the reaction of 2-amino-5-propylthiazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine.

Scientific Research Applications

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In drug discovery, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used as a lead compound to design and synthesize more potent and selective compounds. In material science, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used to prepare thin films and coatings for various applications such as sensors and electronic devices.

properties

CAS RN

115689-19-5

Product Name

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine

Molecular Formula

C13H21Cl2N3S

Molecular Weight

322.3 g/mol

IUPAC Name

(5aS)-6-propyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine;dihydrochloride

InChI

InChI=1S/C13H19N3S.2ClH/c1-2-7-16-8-3-4-9-10(16)5-6-11-12(9)15-13(14)17-11;;/h4,10H,2-3,5-8H2,1H3,(H2,14,15);2*1H/t10-;;/m0../s1

InChI Key

BGFOAQLXHIRNQH-XRIOVQLTSA-N

Isomeric SMILES

CCCN1CCC=C2[C@@H]1CCC3=C2N=C(S3)N.Cl.Cl

SMILES

CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl

Canonical SMILES

CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl

synonyms

6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine
6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (+-)-isomer
6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (R)-isomer
PHTQA

Origin of Product

United States

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